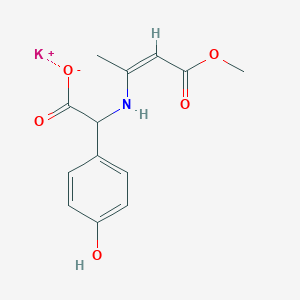
l-alpha-Narcotine N-oxide
Descripción general
Descripción
Synthesis Analysis
Narcotine-N-oxide exhibits characteristics similar to narcotine and other alkaloids in its catalytic hydrogen wave. The reduction waves of narcotine-N-oxide are attributed to the 2-electron reduction of the N-oxide to narcotine, involving an adsorption wave of the reductant and subsequent steps correlated with the proton adduct of the N-oxide in various pH ranges (Asahi, 1961).
Molecular Structure Analysis
The stereochemistry of narcotine, including l-alpha-narcotine, has been explored through the conversion of its stereoisomers into specific derivatives, helping establish their absolute configurations. These studies are crucial for understanding the molecular structure and activity relationship of narcotine derivatives (Ohta et al., 1964).
Chemical Reactions and Properties
The chemical behavior of narcotine derivatives, especially in the context of their N-oxides, involves various reactions, including catalytic hydrogen waves and 2-electron reduction processes. The interaction of narcotine-N-oxide with reductants and the subsequent chemical transformations are integral to its pharmacological properties (Asahi, 1961).
Aplicaciones Científicas De Investigación
Research Applications Overview
1. Cardiac Health and Drug Interactions
Research has explored how certain narcotic compounds interact with human cardiac potassium channels. For example, studies on l-alpha-acetylmethadol, a narcotic analgesic, have shown its effects on the HERG cardiac potassium channel, which could be relevant to understanding the cardiac impacts of similar compounds. Such interactions are crucial for assessing the safety and efficacy of medications with potential cardiac implications (Kang et al., 2003).
2. Gastrointestinal Function
Research on the gastrointestinal effects of nitric oxide synthase-deficient knockout mice provides insights into how deprivation of NO from specific synthases affects gastric emptying. This kind of study can help understand the role of nitric oxide in gastrointestinal motility and its potential modulation by various compounds (Mashimo et al., 2000).
3. Inflammatory Response and Immunomodulation
Studies have demonstrated the influence of compounds like nafamostat mesilate on suppressing overproduction of nitric oxide and expression of inducible nitric oxide synthase in macrophages treated with lipopolysaccharide. Research in this area could provide a foundation for developing therapeutic strategies against diseases characterized by inflammation and autoimmune responses (Noguchi et al., 2003).
4. Oxidative Stress and Cellular Protection
Investigations into the protective effects of compounds like N-acetyl cysteine against oxidative damage induced by pesticides highlight the potential of certain substances to mitigate oxidative stress and inflammation in critical organs such as the lungs. This research is essential for understanding how certain drugs can protect against environmental and chemical stressors (Arafa et al., 2015).
5. Nanomaterials in Biomedical Applications
The development and application of zinc oxide nanoparticles in biomedical research, particularly for their antimicrobial and anticancer activities, represent a growing area of interest. These nanoparticles' ability to generate reactive oxygen species and induce apoptosis makes them valuable for drug delivery systems and as therapeutic agents (Mishra et al., 2017).
Propiedades
IUPAC Name |
6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO8/c1-23(25)8-7-11-9-14-20(30-10-29-14)21(28-4)15(11)17(23)18-12-5-6-13(26-2)19(27-3)16(12)22(24)31-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18?,23?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGDOEGDRDVXPX-VVESCEMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC3=C(C(=C2[C@H]1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969496 | |
| Record name | 6,7-Dimethoxy-3-(4-methoxy-6-methyl-6-oxo-5,6,7,8-tetrahydro-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
l-alpha-Narcotine N-oxide | |
CAS RN |
54383-36-7 | |
| Record name | 1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-, N-oxide, (S-(R*,S*))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054383367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-3-(4-methoxy-6-methyl-6-oxo-5,6,7,8-tetrahydro-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)
![Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B30749.png)

![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)








